(3aR,8aR)-N,N-Diisopropyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,8aR)-N,N-Diisopropyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine is a complex organic compound with a unique structure that includes a dioxaphosphepin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,8aR)-N,N-Diisopropyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine typically involves the reaction of appropriate phosphoramidite ligands with suitable reagents under controlled conditions. One common method includes the use of iridium-catalyzed allylic allylation of propenylboronates . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would likely be optimized for efficiency and cost-effectiveness, ensuring that the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(3aR,8aR)-N,N-Diisopropyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the phosphorus atom.
Reduction: Reduction reactions can modify the compound’s structure by adding hydrogen atoms.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(3aR,8aR)-N,N-Diisopropyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine has several scientific research applications:
Chemistry: Used as a ligand in asymmetric catalysis, particularly in iridium-catalyzed allylic allylation reactions.
Medicine: Investigated for its potential use in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the synthesis of complex organic molecules and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which (3aR,8aR)-N,N-Diisopropyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine exerts its effects involves its role as a ligand in catalytic reactions. The compound coordinates with metal centers, facilitating various transformations by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific reaction and the metal catalyst used.
Comparison with Similar Compounds
Similar Compounds
- (3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine
- (3aR,8aR)-N,N-Dibutyltetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine
Uniqueness
What sets (3aR,8aR)-N,N-Diisopropyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine apart is its specific diisopropyl substitution, which can influence its steric and electronic properties, making it particularly effective in certain catalytic applications.
Properties
Molecular Formula |
C37H42NO4P |
---|---|
Molecular Weight |
595.7 g/mol |
IUPAC Name |
(3aR,8aR)-2,2-dimethyl-4,4,8,8-tetraphenyl-N,N-di(propan-2-yl)-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine |
InChI |
InChI=1S/C37H42NO4P/c1-27(2)38(28(3)4)43-41-36(29-19-11-7-12-20-29,30-21-13-8-14-22-30)33-34(40-35(5,6)39-33)37(42-43,31-23-15-9-16-24-31)32-25-17-10-18-26-32/h7-28,33-34H,1-6H3/t33-,34-/m1/s1 |
InChI Key |
BEIBMTJXSIBNBK-KKLWWLSJSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P1OC([C@H]2[C@H](C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)OC(O2)(C)C)(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
CC(C)N(C(C)C)P1OC(C2C(C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)OC(O2)(C)C)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.